

BI-749327: A Comparative Analysis of Potency on Human and Mouse TRPC6

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Compound of Interest		
Compound Name:	BI-749327	
Cat. No.:	B15619229	Get Quote

For researchers and drug development professionals investigating the role of the transient receptor potential canonical 6 (TRPC6) ion channel in various pathologies, the antagonist **BI-749327** has emerged as a potent and selective inhibitor. This guide provides a comparative overview of its inhibitory activity on human versus mouse TRPC6, supported by experimental data and detailed methodologies.

Potency Comparison: Human vs. Mouse TRPC6

BI-749327 exhibits a high degree of potency against both human and mouse TRPC6, with a slightly higher affinity for the murine ortholog. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative comparison.

Species	IC50 (nM)
Human	19
Mouse	13

Data sourced from multiple references.[1][2][3][4]

The data indicates that **BI-749327** is a highly effective inhibitor of both human and mouse TRPC6 channels, with IC50 values in the low nanomolar range. This makes it a valuable tool for in vitro and in vivo studies across these species.



Experimental Determination of IC50 Values

The inhibitory potency of **BI-749327** on TRPC6 channels was determined using rigorous electrophysiological and cell-based assays.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of BI-749327 on TRPC6 channel currents.

Methodology:

- Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were engineered to stably express either human or mouse TRPC6 channels.[3] These cells were cultured on glass coverslips for 24-48 hours prior to the experiment.[5]
- Recording Setup: A whole-cell patch-clamp configuration was established using borosilicate glass micropipettes.[5][6]
- Channel Activation: TRPC6 channels were activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol analog.[3][5]
- Inhibitor Application: Once a stable baseline current was achieved, varying concentrations of **BI-749327** were introduced to the cells.[5]
- Data Analysis: The resulting ion currents were measured and analyzed to determine the concentration-response relationship, from which the IC50 value was calculated.[5][6]

NFAT-Luciferase Reporter Assay

Objective: To assess the functional downstream consequences of TRPC6 inhibition.

Methodology:

Cell Transfection: HEK293T cells were co-transfected with a plasmid encoding the TRPC6
channel and a reporter plasmid containing the luciferase gene under the control of a Nuclear
Factor of Activated T-cells (NFAT)-responsive promoter.[3][6]

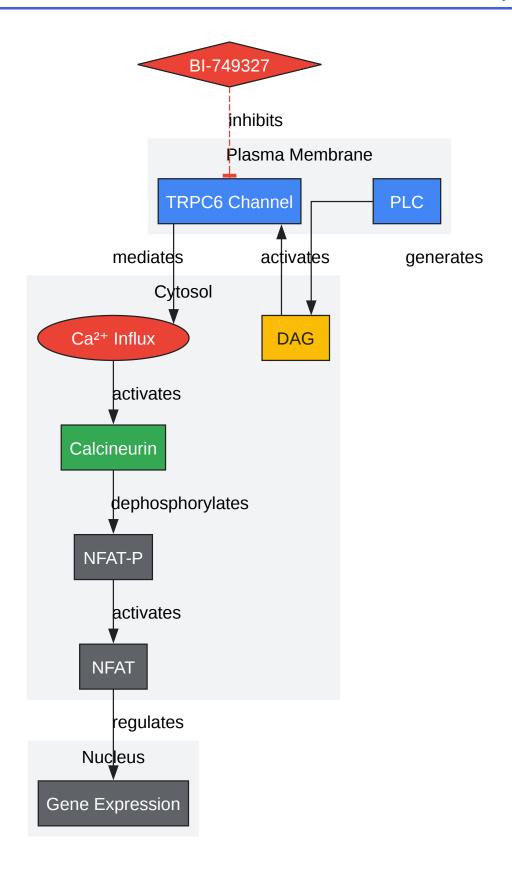


- Compound Incubation: The transfected cells were pre-incubated with different concentrations of BI-749327.[6]
- Channel Activation: TRPC6 channels were subsequently activated.[6]
- Luciferase Assay: Following an incubation period, the cells were lysed, and a luciferase substrate was added. The resulting luminescence, which is proportional to NFAT activity, was measured using a luminometer.[6]
- Data Analysis: The reduction in luciferase activity in the presence of BI-749327 was used to determine its inhibitory potency.

TRPC6 Signaling Pathway and Inhibition by BI-749327

TRPC6 is a key component of a signaling cascade that plays a critical role in cellular calcium homeostasis. Its activation leads to a cascade of events culminating in the activation of the transcription factor NFAT. **BI-749327** acts by directly blocking the TRPC6 channel, thereby preventing the initial influx of calcium and inhibiting the downstream signaling pathway.





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Caption: TRPC6 signaling pathway and its inhibition by BI-749327.



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